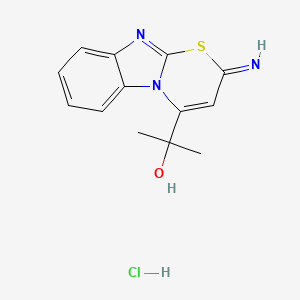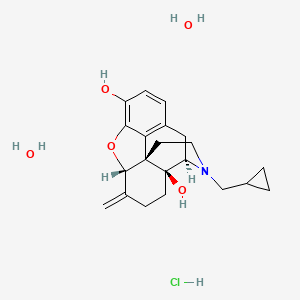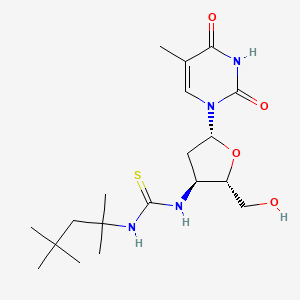
Thymidine, 3'-deoxy-3'-((((1,1,3,3-tetramethylbutyl)amino)thioxomethyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 3’-deoxy-3’-((((1,1,3,3-tetramethylbutyl)amino)thioxomethyl)amino)- is a modified nucleoside analog It is structurally related to thymidine, a naturally occurring nucleoside found in DNA
Méthodes De Préparation
The synthesis of Thymidine, 3’-deoxy-3’-((((1,1,3,3-tetramethylbutyl)amino)thioxomethyl)amino)- involves several stepsThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired modifications are achieved efficiently .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include strong oxidizing agents and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce different functional groups at the 3’-position .
Applications De Recherche Scientifique
Thymidine, 3’-deoxy-3’-((((1,1,3,3-tetramethylbutyl)amino)thioxomethyl)amino)- has several applications in scientific research. It is used in the study of nucleic acid replication and repair mechanisms. Additionally, it serves as a substrate for various enzymatic reactions, making it valuable in biochemical assays. In medicine, this compound is explored for its potential use in antiviral therapies and cancer treatment due to its ability to interfere with DNA synthesis .
Mécanisme D'action
The mechanism of action of Thymidine, 3’-deoxy-3’-((((1,1,3,3-tetramethylbutyl)amino)thioxomethyl)amino)- involves its incorporation into DNA during replicationThe molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparaison Avec Des Composés Similaires
Similar compounds include other modified nucleosides such as 3’-amino-3’-deoxy-2-thio-thymidine and 3’-deoxy-3’-[(triphenylmethyl)amino]-thymidine. These compounds share structural similarities but differ in their specific modifications and chemical properties. Thymidine, 3’-deoxy-3’-((((1,1,3,3-tetramethylbutyl)amino)thioxomethyl)amino)- is unique due to the presence of the 1,1,3,3-tetramethylbutyl group, which imparts distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
132149-36-1 |
|---|---|
Formule moléculaire |
C19H32N4O4S |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
1-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-3-(2,4,4-trimethylpentan-2-yl)thiourea |
InChI |
InChI=1S/C19H32N4O4S/c1-11-8-23(17(26)21-15(11)25)14-7-12(13(9-24)27-14)20-16(28)22-19(5,6)10-18(2,3)4/h8,12-14,24H,7,9-10H2,1-6H3,(H2,20,22,28)(H,21,25,26)/t12-,13+,14+/m0/s1 |
Clé InChI |
AFCADQKDXPEXAY-BFHYXJOUSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=S)NC(C)(C)CC(C)(C)C |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=S)NC(C)(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


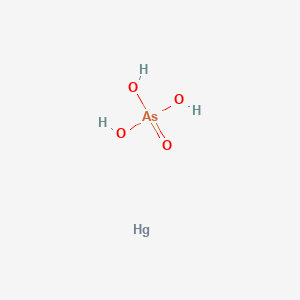
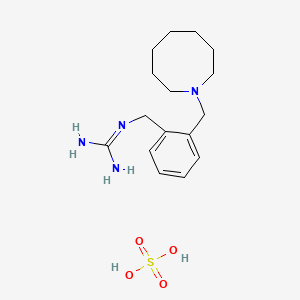
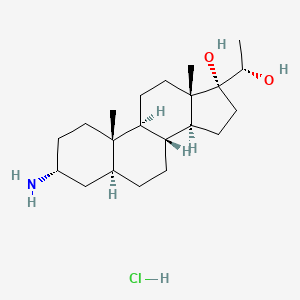

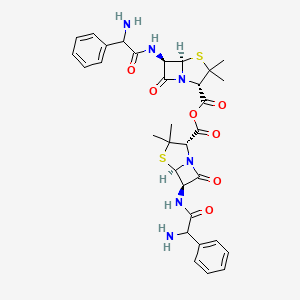
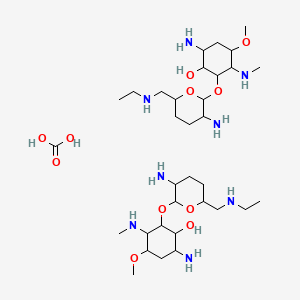

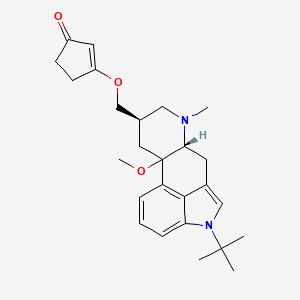
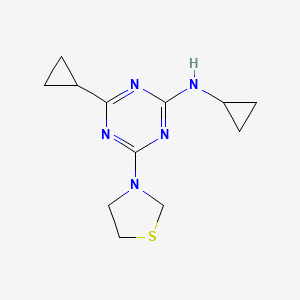
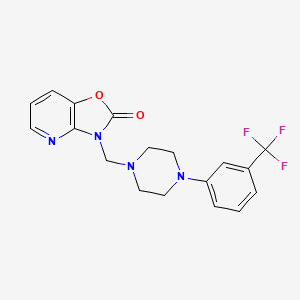
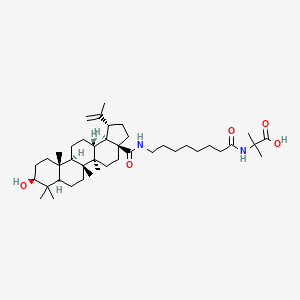
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12754171.png)
